Cas no 475979-70-5 (2-chloro-4-(3,5-dichlorophenyl)phenol)

2-Chloro-4-(3,5-dichlorophenyl)phenol is a chlorinated phenolic compound with potential applications as an intermediate in organic synthesis and specialty chemical production. Its molecular structure, featuring multiple chlorine substituents, enhances its reactivity and stability, making it suitable for use in the synthesis of agrochemicals, pharmaceuticals, or antimicrobial agents. The compound exhibits notable chemical resistance due to its aromatic and halogenated framework, which may contribute to its utility in formulations requiring durability under harsh conditions. Its precise properties, such as solubility and thermal stability, depend on the specific synthesis route and purification methods employed. Further research is recommended to explore its full range of applications.
2-chloro-4-(3,5-dichlorophenyl)phenol structure
475979-70-5 structure
Product Name:2-chloro-4-(3,5-dichlorophenyl)phenol
CAS No:475979-70-5
MF:C12H7Cl3O
MW:273.542380571365
MDL:MFCD18315727
CID:1532459
PubChem ID:53221460
Update Time:2025-10-29

2-chloro-4-(3,5-dichlorophenyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-4-(3,5-dichlorophenyl)phenol
    • DTXSID00686101
    • 475979-70-5
    • MFCD18315727
    • 3,3',5'-Trichloro[1,1'-biphenyl]-4-ol
    • 2-Chloro-4-(3,5-dichlorophenyl)phenol, 95%
    • MDL: MFCD18315727
    • Inchi: 1S/C12H7Cl3O/c13-9-3-8(4-10(14)6-9)7-1-2-12(16)11(15)5-7/h1-6,16H
    • InChI Key: RYMKZBROOFEHQZ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1C=C(C=C(C=1)Cl)Cl)O

Computed Properties

  • Exact Mass: 271.956248g/mol
  • Monoisotopic Mass: 271.956248g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 20.2Ų

2-chloro-4-(3,5-dichlorophenyl)phenol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB321933-5 g
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95%; .
475979-70-5 95%
5g
€1159.00 2023-05-19
abcr
AB321933-5g
2-Chloro-4-(3,5-dichlorophenyl)phenol, 95%; .
475979-70-5 95%
5g
€1159.00 2025-04-18

2-chloro-4-(3,5-dichlorophenyl)phenol Suppliers

Amadis Chemical Company Limited
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(CAS:475979-70-5)2-chloro-4-(3,5-dichlorophenyl)phenol
Order Number:A1161284
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:06
Price ($):687.0
Email:sales@amadischem.com

Additional information on 2-chloro-4-(3,5-dichlorophenyl)phenol

2-Chloro-4-(3,5-dichlorophenyl)phenol: A Comprehensive Overview

2-Chloro-4-(3,5-dichlorophenyl)phenol (CAS No. 475979-70-5) is a synthetic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a phenol moiety substituted with a 3,5-dichlorophenyl group and a chlorine atom at the 2-position. The distinctive chemical properties of 2-chloro-4-(3,5-dichlorophenyl)phenol have led to its exploration in various applications, particularly in the development of novel pharmaceuticals and agrochemicals.

The molecular formula of 2-chloro-4-(3,5-dichlorophenyl)phenol is C13H8Cl3O, and its molecular weight is approximately 289.5 g/mol. The compound exhibits a high degree of hydrophobicity due to the presence of multiple chlorine atoms and the phenolic hydroxyl group, which can participate in hydrogen bonding. These properties make it an attractive candidate for various chemical and biological studies.

In recent years, 2-chloro-4-(3,5-dichlorophenyl)phenol has been the subject of extensive research due to its potential biological activities. Studies have shown that this compound possesses significant antimicrobial properties, making it a promising candidate for the development of new antibiotics. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 2-chloro-4-(3,5-dichlorophenyl)phenol exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Beyond its antimicrobial properties, 2-chloro-4-(3,5-dichlorophenyl)phenol has also been investigated for its potential as an antifungal agent. Research conducted by a team at the University of California demonstrated that this compound effectively inhibited the growth of several fungal species, including Candida albicans and Aspergillus fumigatus. These findings suggest that 2-chloro-4-(3,5-dichlorophenyl)phenol could be developed into a broad-spectrum antifungal drug.

In addition to its antimicrobial and antifungal activities, 2-chloro-4-(3,5-dichlorophenyl)phenol has shown promise in the field of cancer research. A study published in the Cancer Research Journal in 2020 reported that this compound exhibited significant cytotoxic effects on various cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation pathways.

The synthesis of 2-chloro-4-(3,5-dichlorophenyl)phenol can be achieved through several methods. One common approach involves the reaction of 3,5-dichlorobenzene with chlorobenzene in the presence of a strong acid catalyst followed by hydrolysis to introduce the phenolic hydroxyl group. Another method involves the direct substitution of a phenol derivative with chlorine gas under controlled conditions. These synthetic routes have been optimized to improve yield and purity, making large-scale production feasible.

The physical properties of 2-chloro-4-(3,5-dichlorophenyl)phenol, such as its melting point (110-112°C), boiling point (approximately 300°C), and solubility in organic solvents like dichloromethane and ethanol, are well-characterized. These properties are crucial for its handling and storage in laboratory settings and industrial applications.

Safety considerations are an essential aspect when working with any chemical compound. While 2-chloro-4-(3,5-dichlorophenyl)phenol is not classified as a hazardous material or controlled substance, it is important to handle it with care due to its potential irritant properties. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be used during handling to minimize exposure risks.

In conclusion, 2-chloro-4-(3,5-dichlorophenyl)phenol (CAS No. 475979-70-5) is a versatile compound with a wide range of potential applications in pharmaceuticals and agrochemicals. Its unique chemical structure confers valuable biological activities that make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is likely to play an increasingly important role in advancing medical treatments and agricultural practices.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:475979-70-5)2-chloro-4-(3,5-dichlorophenyl)phenol
A1161284
Purity:99%
Quantity:5g
Price ($):687.0
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